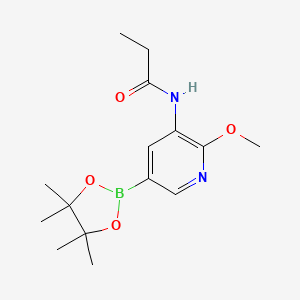n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide
CAS No.: 1425335-61-0
Cat. No.: VC2732503
Molecular Formula: C15H23BN2O4
Molecular Weight: 306.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1425335-61-0 |
|---|---|
| Molecular Formula | C15H23BN2O4 |
| Molecular Weight | 306.17 g/mol |
| IUPAC Name | N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide |
| Standard InChI | InChI=1S/C15H23BN2O4/c1-7-12(19)18-11-8-10(9-17-13(11)20-6)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3,(H,18,19) |
| Standard InChI Key | HMFUPDLDJPIPGY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)CC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)CC |
Introduction
Structural Characteristics and Properties
n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide belongs to the family of substituted pyridines containing a boronate ester functionality. The compound features a pyridine core with three key functional groups: a methoxy substituent at position 2, a tetramethyl-dioxaborolan group at position 5, and a propionamide moiety at position 3. This arrangement of functional groups creates a molecule with both hydrogen bond donor and acceptor capabilities, characteristics important for biological interactions.
The compound shares structural similarities with 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, which has a molecular weight of 264.13 and a chemical formula of C₁₃H₂₁BN₂O₃ . Based on this structural similarity, we can estimate that n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide would have a slightly higher molecular weight due to the propionamide group replacing the amine functionality.
Physical and Chemical Properties
The physical and chemical properties of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide can be inferred from similar compounds. The compound is likely to appear as a crystalline solid at room temperature with moderate to high melting point. Similar to other boron-containing heterocycles, it is expected to show good solubility in common organic solvents such as dichloromethane, chloroform, and DMSO, but limited solubility in water and highly polar solvents.
The table below summarizes the predicted properties of the compound:
| Property | Predicted Value |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Color | White to off-white |
| Solubility | Soluble in organic solvents (DCM, chloroform, DMSO) |
| Stability | Stable under standard laboratory conditions |
| Functional Groups | Methoxy, boronate ester, amide |
Spectroscopic Characteristics
Spectroscopic analysis would be valuable for confirming the structure of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide. The compound would likely show characteristic NMR signals, including those representing the methoxy group, the tetramethyl groups of the dioxaborolan moiety, and the propionamide chain. The presence of the boronate ester would also be evident in boron NMR spectroscopy, providing a useful diagnostic tool for structural confirmation.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide would likely involve multi-step procedures similar to those used for related compounds. Based on synthetic approaches for similar pyridine derivatives, several potential routes can be proposed.
One promising synthetic approach would involve a Suzuki-type coupling as a key step, similar to methods described for related heterocyclic compounds . This approach could utilize appropriately substituted pyridine precursors and boronic acid derivatives. The synthesis of similar fused heterocycles typically involves steps such as nucleophilic displacement, deprotection, and oxidative ring closure .
Key Synthetic Considerations
Several important considerations would apply to the synthesis of this compound:
-
Protection and deprotection strategies may be necessary, particularly for the amino group before conversion to the propionamide.
-
The introduction of the boronate ester group would likely involve palladium-catalyzed coupling reactions, requiring careful control of reaction conditions.
-
The order of functional group introduction would be critical to avoid unwanted side reactions.
A potential synthetic pathway might involve:
-
Starting with a suitably substituted halopyridine
-
Introduction of the methoxy group at position 2
-
Borylation at position 5 using palladium catalysis and bis(pinacolato)diboron
-
Formation of the propionamide at position 3 via acylation with propionyl chloride
Biological Activity and Applications
Structure-Activity Relationships
Examining the structure-activity relationships of similar compounds provides insights into how specific functional groups might contribute to the biological activity of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide. The patent literature shows numerous pyridine acetamide derivatives serving as CDK inhibitors, suggesting that the amide functionality plays a crucial role in biological activity .
The positioning of substituents on the pyridine ring appears to significantly influence biological activity. For instance, the methoxy group at position 2 might contribute to binding affinity through hydrogen bonding interactions with target proteins. Similarly, the boronate ester at position 5 could enhance metabolic stability or serve as a bioisostere for other functional groups.
Synthetic Applications
Role in Cross-Coupling Reactions
One of the most significant potential applications of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide lies in its utility as a building block in cross-coupling reactions, particularly Suzuki-Miyaura coupling. The boronate ester functionality serves as an activated form of a boronic acid, which can undergo palladium-catalyzed coupling with aryl halides to form new carbon-carbon bonds.
This property makes the compound potentially valuable in medicinal chemistry and drug discovery programs, where it could be used to construct more complex molecular architectures. The Suzuki coupling approach has been demonstrated with similar boronate ester compounds, as shown in the synthesis of isothiazolo[5,4-b]pyridines and related heterocycles .
Applications in Library Synthesis
The compound could serve as a valuable intermediate in the synthesis of compound libraries for drug discovery programs. The different functional groups present in the molecule provide multiple points for derivatization, allowing for the systematic exploration of structure-activity relationships.
For example, the propionamide group could be modified to introduce different amide functionalities, while the pyridine core with its boronate ester could undergo further coupling reactions to generate diverse molecular scaffolds. This approach aligns with modern medicinal chemistry strategies for exploring chemical space efficiently.
Analytical Considerations
Identification and Characterization Methods
The analytical characterization of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide would typically involve a combination of spectroscopic techniques. NMR spectroscopy would be particularly valuable, providing information about the chemical environment of different protons and carbons within the molecule.
Mass spectrometry would be useful for confirming the molecular weight and fragmentation pattern, while infrared spectroscopy could provide information about the functional groups present. For crystalline samples, X-ray crystallography would offer definitive structural confirmation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume